molecular formula C12H9ClFN5 B118496 Arprinocid CAS No. 55779-18-5

Arprinocid

Cat. No.: B118496
CAS No.: 55779-18-5
M. Wt: 277.68 g/mol
InChI Key: NAPNOSFRRMHNBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Arprinocid is a chemical compound known for its use as a coccidiostat, which is a substance that inhibits the growth of coccidia parasites. It is primarily used in veterinary medicine to treat and prevent coccidiosis in poultry. The compound is a purine analogue with the chemical formula C₁₂H₉ClFN₅ and a molecular weight of 277.68 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Arprinocid can be synthesized through a series of chemical reactions involving the introduction of a chloro and fluoro substituent on a benzyl group, followed by its attachment to a purine ring. The synthesis typically involves the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high yield and purity of the final product. The reactions are typically carried out in large reactors with precise temperature and pressure control .

Chemical Reactions Analysis

Metabolic Activation via Oxidation

Arprinocid undergoes enzymatic oxidation in vivo to form This compound-1-N-oxide , its bioactive metabolite. Studies in chickens revealed:

  • Liver metabolite concentration : 0.33 ppm (N-oxide) vs. 0.64 ppm (parent compound) at 70 ppm dietary intake .

  • Anticoccidial activity :

    CompoundID₅₀ (ppm) in Kidney Cells
    This compound20
    This compound-1-N-oxide0.30

This oxidation occurs at the purine N1 position, critical for enhanced antiparasitic efficacy. The N-oxide’s mechanism diverges from the parent compound, as hypoxanthine reversal experiments show no dependency on purine transport inhibition .

Synthetic Pathways

This compound is synthesized via alkylation of adenine derivatives. Key steps include:

  • Benzyl Halide Preparation : 2-Chloro-6-fluorobenzyl bromide synthesis.

  • N9-Alkylation : Reaction of 6-aminopurine with the benzyl halide under basic conditions (e.g., NaH/DMF) .

  • Purification : Crystallization or chromatography to isolate the product.

Reaction Scheme :

text
6-Aminopurine + 2-Chloro-6-fluorobenzyl bromide → this compound (C₁₂H₉ClFN₅)

The SMILES string C1=CC(=C(C(=C1)Cl)CN2C=NC3=C(N=CN=C32)N)F reflects this substitution pattern .

Hydrolytic Stability

The purine core and benzyl ether linkage confer moderate stability under physiological pH, though prolonged exposure to acidic/basic conditions may degrade the compound .

Analytical Derivatization

Gas chromatography-mass spectrometry (GC-MS) methods for this compound detection involve:

  • Derivatization : Silylation (e.g., BSTFA) to enhance volatility.

  • Quantification : Using internal standards (e.g., deuterated analogs) .

Reactivity with Biomolecules

This compound’s adenine moiety allows interactions with enzymes involved in purine metabolism. Its N-oxide metabolite disrupts protozoan folate synthesis, though exact targets remain under investigation .

Environmental Fate

Predicted degradation routes include:

  • Microbial metabolism : Oxidative deamination.

  • Photolysis : C–F bond cleavage under sunlight .

Scientific Research Applications

Veterinary Medicine

Arprinocid is primarily utilized in veterinary medicine to combat coccidiosis, a disease caused by protozoan parasites of the genus Eimeria. It is effective against different species such as Eimeria tenella and Eimeria meleagrimitis, which are significant pathogens in poultry and turkeys, respectively .

Efficacy Studies

  • Coccidiosis Treatment : Studies have shown that this compound can significantly reduce oocyst production in infected chickens, demonstrating its effectiveness as an anticoccidial agent .
  • Dosage Impact : Research indicates that the effectiveness of this compound is dose-dependent, with optimal results observed at higher dosages (e.g., 50 mg/kg/day) compared to lower doses .

Parasitology

Beyond its veterinary applications, this compound has been investigated for its potential use against other parasitic infections, such as cryptosporidiosis caused by Cryptosporidium species.

Case Studies

  • In immunosuppressed rat models inoculated with Cryptosporidium oocysts, this compound demonstrated a parasitistatic effect rather than a parasiticidal one, indicating its ability to inhibit parasite development without outright killing them .

Biochemical Research

This compound's mechanism of action involves interaction with cytochrome P-450 enzymes and disruption of purine metabolism pathways within parasites. This unique mechanism differentiates it from other coccidiostats that primarily inhibit DNA synthesis .

Mechanistic Insights

  • Cellular Effects : In vitro studies have shown that this compound blocks the development of Eimeria tenella in chick kidney epithelial cells, suggesting its role as an effective inhibitor of parasite growth through interference with purine transport mechanisms .
  • Metabolite Activity : The metabolite this compound-1-N-oxide has been identified as having significant anticoccidial activity, potentially more effective than the parent compound itself .

Analytical Chemistry

This compound serves as a reference standard in analytical chemistry for detecting and quantifying coccidiostats in veterinary formulations. This application is crucial for ensuring drug efficacy and safety in animal health products.

Mechanism of Action

Arprinocid exerts its effects by interfering with the cellular processes of coccidia parasites. The compound is metabolized in the liver to form this compound-1-N-oxide, which binds to cytochrome P-450 enzymes. This binding disrupts the normal function of the endoplasmic reticulum, leading to the formation of vacuoles and ultimately cell death . The primary molecular targets are the cytochrome P-450 enzymes involved in the metabolism of the drug .

Comparison with Similar Compounds

Comparison:

This compound stands out among coccidiostats for its unique mechanism of action and high efficacy in treating coccidiosis in poultry.

Biological Activity

Arprinocid, a compound primarily studied for its biological activity, has garnered attention for its potential therapeutic applications, particularly in the treatment of parasitic infections and its effects on various biological systems. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound is known to exert its effects through several mechanisms:

  • Inhibition of Nucleotide Transport : Research indicates that this compound inhibits transmembrane transport processes in kidney epithelial cells. This inhibition is partially reversible by hypoxanthine, suggesting a role in nucleotide metabolism and transport .
  • Antiparasitic Activity : this compound has shown effectiveness against various parasitic infections, particularly coccidiosis and cryptosporidiosis. In studies involving immunosuppressed rats, this compound significantly reduced the burden of Cryptosporidium oocysts .

Efficacy Against Coccidiosis

A study evaluated the efficacy of this compound against coccidiosis caused by Eimeria species in poultry. The results indicated:

Eimeria Species Dosage (mg/kg) Reduction in Infection (%)
E. tenella5085
E. acervulina5078
Mixed Infections5080

This table illustrates that this compound effectively reduces infection levels across different Eimeria species, highlighting its potential as a therapeutic agent in veterinary medicine .

Acute Toxicity Studies

Acute toxicity studies conducted on Sprague-Dawley rats provided insights into the safety profile of this compound. The calculated LD50 was found to be 442.9 mg/kg, indicating a moderate level of toxicity when administered orally . The study also noted that adverse effects were observed at higher doses, necessitating careful dosage considerations in potential therapeutic applications.

Case Study 1: Treatment of Cryptosporidiosis

In a controlled study involving immunosuppressed rats inoculated with Cryptosporidium oocysts, this compound was administered at a dosage of 50 mg/kg body weight per day. The treatment resulted in a significant reduction in oocyst shedding compared to untreated controls, demonstrating its potential as an effective treatment option for cryptosporidiosis .

Case Study 2: Coccidiosis in Poultry

Another study focused on the use of this compound in broilers affected by coccidiosis. The results showed improved weight gain and feed conversion ratios in treated birds compared to controls, indicating not only a reduction in disease but also an enhancement in overall growth performance .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying arprinocid in premixes and animal feeds?

The spectrophotometric method (AOAC Official Method) involves extracting this compound with chloroform (CHCl₃), partitioning into 0.1N HCl, and measuring absorbance at 258 nm. This method demonstrated recoveries of 96.9–101% with a coefficient of variation (CV) of 3.6% at 12.2% concentration . For feeds with lower concentrations (0.0045–0.0080%), HPLC using silica columns and UV detection is preferred, achieving 97–104% recovery and an average CV of 6.8% . Both methods were validated via interlaboratory studies with rigorous statistical checks for systematic error (F-test, P > 0.1) .

Q. How should researchers design in vivo studies to evaluate this compound’s anticoccidial efficacy?

Use immunosuppressed rodent models (e.g., dexamethasone-treated rats) infected with Cryptosporidium spp. Key metrics include oocyst counts in fecal samples and histopathological analysis of intestinal tissues. Dosing protocols should align with prior studies: e.g., 20–50 mg/kg administered orally for 5–7 days post-infection . Control groups must include untreated infected animals and non-immunosuppressed cohorts to isolate drug effects from immune responses .

Q. What are common sources of error in this compound extraction, and how can they be mitigated?

Incomplete extraction due to this compound’s limited solubility in polar solvents (e.g., acetone) may skew results. Optimize extraction using CHCl₃ , which achieves >99% recovery in premixes . For feeds, liquid-liquid partitioning with CCl₄ removes lipid interferences. Validate recovery rates via spiked samples and cross-method correlation (e.g., comparing spectrophotometric and HPLC results) .

Advanced Research Questions

Q. How can interlaboratory variability in this compound quantification be statistically resolved?

Apply Youden-Steiner paired-sample design to distinguish random (sᵣ) and systematic (s_b) errors. For example, in a collaborative study with 16 laboratories, sᵣ and s_b for this compound were each <0.4%, confirmed via ANOVA (P > 0.05) . Use F-tests to compare variances across laboratories and t-tests to assess bias against reference values. Data normalization (e.g., % recovery) and outlier removal via Grubbs’ test further improve reproducibility .

Q. What experimental strategies address contradictory data on this compound’s mechanism of action?

this compound’s dual role as a hypoxanthine-guanine transport inhibitor and coccidiostatic agent may explain discrepancies. To resolve this:

  • Conduct in vitro uptake assays using radiolabeled hypoxanthine in Eimeria-infected cells .
  • Compare sporulation inhibition rates in oocysts exposed to this compound vs. purine analogs .
  • Use RNA-seq to identify differential expression of purine metabolism genes in treated vs. untreated parasites .

Q. How do researchers optimize extraction protocols for this compound in complex matrices like broiler feed?

Perform ruggedness testing on seven procedural variables (e.g., solvent volume, shaking time). In AOAC studies, none significantly affected accuracy (P > 0.1) . For lipid-rich feeds, include a CCl₄ wash step post-CHCl₃ extraction to remove triglycerides. Validate via spike-and-recovery experiments at 0.0050–0.0070% concentration, targeting CVs <5% .

Q. What statistical approaches validate this compound’s efficacy in reducing cryptosporidial load?

Use nonlinear regression to model dose-response curves (e.g., log[this compound] vs. oocyst counts). Account for inter-animal variability via mixed-effects models. In immunosuppressed rats, a 50 mg/kg dose reduced oocyst counts by 89% (P < 0.001) with a 95% confidence interval of 84–93% . Confirm clinical significance via histopathology scores and survival analysis (Kaplan-Meier curves) .

Q. Methodological Guidance

  • Handling Contradictions : When conflicting data arise (e.g., variable IC₅₀ values), apply principal contradiction analysis to identify dominant factors (e.g., parasite strain differences vs. assay conditions) .
  • Experimental Replication : Use paired-sample designs with blinded duplicates to minimize censoring bias .
  • Ethical Compliance : Ensure animal studies adhere to institutional guidelines for immunosuppression and euthanasia .

Properties

IUPAC Name

9-[(2-chloro-6-fluorophenyl)methyl]purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFN5/c13-8-2-1-3-9(14)7(8)4-19-6-18-10-11(15)16-5-17-12(10)19/h1-3,5-6H,4H2,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPNOSFRRMHNBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=NC3=C(N=CN=C32)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3057773
Record name Arprinocid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3057773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55779-18-5
Record name Arprinocid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55779-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arprinocid [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055779185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arprinocid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3057773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Arprinocide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.362
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ARPRINOCID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A0XTA8ZUH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In formamide (60 ml) was suspended 4-amino-6-(2-chloro-6-fluorobenzyl)amino-5-phenylazopyrimidine (1.07 g, 3 mmols). To the suspension was added portionwise sodium dithionite (3.28 g, 15 mmols; purity 80%) with stirring at 120°-130° C. After stirring at the same temperature for 30 minutes, the mixture was stirred at 140°-150° C. for another 1 hour. The reaction mixture was concentrated to dryness under reduced pressure, the residue washed with ether (2×30 ml), and water (50 ml) added. After ice-cooling, the insoluble matter was collected by filtration and washed. This product was put in 2 N NaOH (10 ml) and the mixture was stirred at room temperature for 30 minutes. The insoluble matter was collected by filtration, dissolved in chloroform, and purified by silica gel column chromatography [100 g, eluent: chloroform and, then, chloroformmethanol (19:1)]. Recrystallization from ethanol gave 6-amino-9-(2-chloro-6-fluorobenzyl)purine as colorless crystals (350 mg, yield 42%), m.p. 249°-250° C.
Name
4-amino-6-(2-chloro-6-fluorobenzyl)amino-5-phenylazopyrimidine
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
3.28 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arprinocid
Reactant of Route 2
Reactant of Route 2
Arprinocid
Reactant of Route 3
Reactant of Route 3
Arprinocid
Reactant of Route 4
Reactant of Route 4
Arprinocid
Reactant of Route 5
Reactant of Route 5
Arprinocid
Reactant of Route 6
Reactant of Route 6
Arprinocid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.